molecular formula C22H19N5O3S B2849221 Methyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate CAS No. 852375-72-5

Methyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate

Cat. No.: B2849221
CAS No.: 852375-72-5
M. Wt: 433.49
InChI Key: ZVGHBUPIOYWWHV-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a p-tolyl group at position 3 and a thioacetamido-benzoate ester moiety at position 4. This structure combines aromatic, sulfur-containing, and ester functionalities, making it a candidate for pharmacological applications, particularly in kinase inhibition or antimicrobial studies. Its synthesis likely involves coupling reactions between thiol-containing intermediates and activated esters, as seen in analogous compounds .

Properties

IUPAC Name

methyl 4-[[2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S/c1-14-3-5-15(6-4-14)21-25-24-18-11-12-20(26-27(18)21)31-13-19(28)23-17-9-7-16(8-10-17)22(29)30-2/h3-12H,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGHBUPIOYWWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a novel compound with potential therapeutic applications due to its unique structural features and biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H19N5O3SC_{22}H_{19}N_{5}O_{3}S, with a molecular weight of 433.5 g/mol. Its structure includes a triazole ring fused with a pyridazine moiety, which contributes to its biological properties. The compound is characterized by the following structural features:

  • Triazole and Pyridazine Rings : Known for their diverse biological activities.
  • Thioacetamido Group : Enhances biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : This is achieved through the cyclization of appropriate precursors.
  • Substitution Reactions : The thio group can be introduced via nucleophilic substitution methods.
  • Final Esterification : Methylation to form the final ester product.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate effectiveness against various bacterial strains and fungi.

Microorganism Activity Reference
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Candida albicansEffective antifungal activity

Anticancer Potential

The compound has been evaluated for its anticancer properties due to the presence of the triazole moiety, which has been linked to chemotherapeutic effects. In vitro studies suggest that it may inhibit cancer cell proliferation through various mechanisms:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways involved in tumor growth.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on derivatives of triazole compounds demonstrated that those with a similar structure to this compound showed promising results against multi-drug resistant strains of bacteria such as Pseudomonas aeruginosa and Bacillus subtilis .
  • Case Study on Anticancer Activity :
    Another investigation highlighted that triazole derivatives exhibited cytotoxic effects on various cancer cell lines including breast and lung cancer cells. The study found that the compound induced cell cycle arrest and apoptosis in these cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole ring have demonstrated promising anticancer properties. Methyl 4-(2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate may exert chemopreventive and chemotherapeutic effects through mechanisms involving apoptosis induction and inhibition of cancer cell proliferation.

A study highlighted the role of mercapto-substituted triazoles in cancer treatment, suggesting that similar compounds could be effective against various cancer types due to their ability to interact with biological targets involved in cell growth and survival pathways . The structural features of this compound may enhance its efficacy as an anticancer agent.

Antimicrobial Properties

The compound's thioether functionality is known to enhance antimicrobial activity. Studies have shown that derivatives of triazoles exhibit significant antimicrobial effects against a range of pathogens including bacteria and fungi. For instance, compounds related to this compound have been tested for their effectiveness against common strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting their growth .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

StepReaction TypeReagents UsedConditions
1Nucleophilic substitutionp-tolyl thiol + acetamideReflux in organic solvent
2Coupling reactionTriazole derivative + benzoateHeat under inert atmosphere
3PurificationColumn chromatographyElution with gradient solvent

Future Perspectives

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • Formulation Development : To explore its potential in drug delivery systems or as part of combination therapies.

Comparison with Similar Compounds

Substituent Variations on the [1,2,4]Triazolo[4,3-b]Pyridazine Core

  • Compound E-4b [(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid]: Shares the [1,2,4]triazolo[4,3-b]pyridazine core but differs in substituents, featuring a pyrazole ring and a propenoic acid group. Its higher melting point (253–255°C vs. ~200°C for methyl benzoate derivatives) suggests enhanced crystallinity due to hydrogen-bonding carboxyl groups .
  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide : Contains a methyl-substituted triazolopyridazine and an acetamide group. The absence of a thioether linkage reduces sulfur-mediated reactivity compared to the target compound .

Thioacetamido-Benzoate Derivatives

  • I-6373 [Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate]: Replaces the triazolopyridazine core with an isoxazole ring. The ethyl ester and phenethylthio group result in lower molecular weight (412.48 g/mol vs. ~450 g/mol for the target compound) and altered lipophilicity .
  • 2-((3-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Thio)Acetic Acid : Lacks the benzoate ester and p-tolyl group, but retains the thioether linkage. Its carboxylic acid group enhances solubility in polar solvents compared to the methyl ester derivative .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C₂₃H₂₀N₆O₃S 460.51* Not reported p-Tolyl, thioacetamido, methyl ester
E-4b C₂₀H₁₇N₇O₃ 403.40 253–255 Pyrazole, carboxyl group
I-6373 C₂₂H₁₆N₆OS 412.48 Not reported Isoxazole, phenethylthio
2-((3-Methyl-...)Thio)Acetic Acid C₉H₈N₄O₂S 236.29 Not reported Methyl, thioether, carboxyl

*Calculated based on analogous structures in .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s thioether and ester groups enable modular synthesis, as demonstrated in intermediates like 2-({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfonyl)acetic acid (CAS 1352504-79-0, purity 95%) .
  • Stability : The p-tolyl group may enhance metabolic stability compared to smaller alkyl substituents, as seen in N-methyl derivatives .

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodReaction TimeYield (%)Purity (%)Key Advantage
Conventional Reflux12 hours6592Low equipment cost
Microwave-Assisted30 minutes8098Time-efficient, higher yield
Solvent-Free6 hours7595Eco-friendly, minimal byproducts

Q. Table 2. Key Characterization Data

TechniqueCritical Peaks/Data PointsFunctional Group Confirmed
1H NMR δ 7.85 ppm (aromatic H)Benzoate ring
IR 1720 cm⁻¹ (C=O ester)Ester linkage
HRMS m/z 467.14 [M+H]+Molecular weight

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